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Luseogliflozin (hydrate)

Cat. No.: B12420410
M. Wt: 452.6 g/mol
InChI Key: WKBFUVDLGJDBDP-UVFUZWBFSA-N
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Description

Physiological Role of SGLT2 in Renal Glucose Homeostasis

The kidneys play a crucial role in maintaining glucose balance. nih.govescholarship.org Under normal physiological conditions, the glomeruli filter approximately 180 grams of glucose from the blood each day. wikipedia.org This filtered glucose is almost entirely reabsorbed back into circulation, preventing its loss in urine. nih.govnih.gov This reabsorption process is primarily mediated by two transport proteins: SGLT1 and SGLT2. nih.govwikipedia.org

SGLT2, located in the initial segment of the proximal tubule (S1), is responsible for the reabsorption of about 90% of the filtered glucose. revistanefrologia.comwikipedia.orgwikipedia.org SGLT1, found in the later segments of the proximal tubule, reabsorbs the remaining 10%. wikipedia.org These transporters use the sodium gradient to actively transport glucose across the apical membrane of the tubular epithelial cells. revistanefrologia.comahajournals.org The glucose then exits the cell into the bloodstream via the GLUT2 transporter on the basolateral membrane. escholarship.orgnih.gov In individuals with hyperglycemia, the expression and activity of SGLT2 are often increased, leading to greater glucose reabsorption and exacerbating high blood sugar levels. nih.gov

Historical Development of SGLT2 Inhibitors: A Research Trajectory

The journey to the development of SGLT2 inhibitors began in 1835 with the isolation of phlorizin (B1677692) from the bark of apple trees. frontiersin.orgectrx.org Later, in 1886, it was discovered that phlorizin could induce glucosuria (glucose in the urine) and lower plasma glucose levels. frontiersin.org Phlorizin was found to be a potent but non-selective inhibitor of both SGLT1 and SGLT2. wikipedia.orgnih.gov However, its poor oral bioavailability and gastrointestinal side effects made it unsuitable for clinical use. wikipedia.orgectrx.org

This initial discovery paved the way for the development of more selective and stable SGLT2 inhibitors. nih.gov The first generation of these drugs were O-glycoside derivatives, but they still faced issues with metabolic instability. nih.gov The breakthrough came with the development of C-glycoside analogs, which are more resistant to degradation in the digestive tract. nih.govmdpi.com Dapagliflozin was the first highly selective SGLT2 inhibitor to be approved for therapeutic use in Europe in 2012, followed by canagliflozin's approval in the United States in 2013. nih.govnih.gov These approvals marked a new era in the management of type 2 diabetes.

Luseogliflozin (B1675515) (hydrate) as a Representative Second-Generation SGLT2 Inhibitor in Academic Inquiry

Luseogliflozin, a C-phenyl 1-thio-D-glucitol derivative, is a potent and highly selective second-generation SGLT2 inhibitor. ncats.iotandfonline.com It was developed by Taisho Pharmaceutical and received its first global approval in Japan for the treatment of type 2 diabetes mellitus. ncats.ioacs.org

Luseogliflozin works by selectively inhibiting SGLT2 in the renal proximal tubules, thereby reducing the reabsorption of glucose and promoting its excretion in the urine. patsnap.commims.commims.com This mechanism of action is independent of insulin (B600854) secretion or sensitivity. diabetesjournals.orgpatsnap.com The selectivity of luseogliflozin for SGLT2 over SGLT1 is a key characteristic, minimizing the potential for gastrointestinal side effects associated with SGLT1 inhibition. nih.gov Luseogliflozin selectively inhibited human SGLT2 with a Ki value of 1.1 nmol/L. mims.commims.commoph.go.th

Research has shown that luseogliflozin effectively lowers blood glucose levels. nih.gov In addition to its glycemic effects, studies have indicated that luseogliflozin can lead to reductions in body weight and blood pressure. patsnap.comnih.gov The sustained urinary glucose excretion observed with luseogliflozin, even after plasma concentrations decrease, is attributed to its long dissociation half-time from the SGLT2 transporter. jst.go.jpjst.go.jp

Research Findings on Luseogliflozin (hydrate)

Multiple clinical studies have investigated the pharmacokinetics, pharmacodynamics, and metabolic effects of luseogliflozin.

A study in Japanese patients with type 2 diabetes and varying degrees of renal impairment found that while the pharmacokinetics of luseogliflozin were similar across groups, the pharmacodynamic response, specifically urinary glucose excretion, was reduced in patients with more severe renal impairment. nih.gov

Another study using continuous glucose monitoring in Japanese patients with type 2 diabetes demonstrated that once-daily administration of luseogliflozin reduced glucose levels throughout the day, including overnight, and lowered peak glucose levels. nih.gov

A meta-analysis of eight randomized controlled trials involving 1922 patients showed that luseogliflozin significantly reduced HbA1c, fasting plasma glucose, postprandial glucose, and body weight compared to control groups. nih.gov

A randomized, double-blind, placebo-controlled study in a Caucasian population with type 2 diabetes inadequately controlled with metformin (B114582) found that all doses of luseogliflozin (2.5 mg, 5.0 mg, and 10.0 mg) added to metformin resulted in statistically significant reductions in HbA1c compared to placebo after 12 weeks. bmj.com

The following interactive tables summarize key findings from various research studies on luseogliflozin.

Table 1: Pharmacokinetic Parameters of Luseogliflozin in Patients with Varying Renal Function

Renal Function Group (eGFR, mL/min/1.73 m²)Cmax (ng/mL)tmax (h)AUC₀₋∞ (ng·h/mL)t₁/₂ (h)
Normal (≥90)269.7 ± 53.61.0 (0.5-2.0)1488 ± 2009.9 ± 1.6
Mild (60-89)248.6 ± 58.01.0 (0.5-4.0)1572 ± 33211.2 ± 2.6
Mild to Moderate (45-59)253.2 ± 81.61.0 (0.5-3.0)1709 ± 44911.9 ± 2.7
Moderate to Severe (30-44)210.6 ± 60.11.5 (0.5-4.0)1600 ± 40412.8 ± 3.4
Severe (15-29)195.1 ± 66.81.0 (0.5-3.0)1585 ± 47813.9 ± 4.5

Data adapted from a study on the pharmacokinetics of a single 5-mg dose of luseogliflozin in Japanese patients with type 2 diabetes and renal impairment. nih.govnih.gov Values are presented as geometric mean ± SD for Cmax and AUC₀₋∞, and median (range) for tmax, and arithmetic mean ± SD for t₁/₂.

Table 2: Change in Glycemic and Metabolic Parameters with Luseogliflozin Treatment

ParameterBaselineAfter 1 YearAfter 2 Years
Plasma Glucose (mg/dL)213.5155.7164.4
HbA1c (%)-Decrease of 0.87% (at 3 months)Sustained reduction
Body Weight (kg)-Decrease of 2.48Decrease of 2.90
BMI ( kg/m ²)27.4126.5326.37

Data from a two-year study on the long-term effects of luseogliflozin. nih.gov

Table 3: Efficacy of Luseogliflozin as Add-on to Metformin in a Caucasian Population (12 weeks)

Treatment GroupMean Change in HbA1c from Baseline (%)
Luseogliflozin 2.5 mg-0.98
Luseogliflozin 5.0 mg-1.09
Luseogliflozin 10.0 mg-1.18
Placebo-0.73

Data from a phase III, randomized, placebo-controlled clinical trial. bmj.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32O7S B12420410 Luseogliflozin (hydrate)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H32O7S

Molecular Weight

452.6 g/mol

IUPAC Name

(3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol;hydrate

InChI

InChI=1S/C23H30O6S.H2O/c1-4-29-16-7-5-14(6-8-16)10-15-11-17(18(28-3)9-13(15)2)23-22(27)21(26)20(25)19(12-24)30-23;/h5-9,11,19-27H,4,10,12H2,1-3H3;1H2/t19-,20-,21+,22-,23?;/m1./s1

InChI Key

WKBFUVDLGJDBDP-UVFUZWBFSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)C3[C@@H]([C@H]([C@@H]([C@H](S3)CO)O)O)O.O

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)C3C(C(C(C(S3)CO)O)O)O.O

Origin of Product

United States

Molecular Mechanisms and Interactions of Luseogliflozin Hydrate

Selective Inhibition of Sodium-Glucose Cotransporter 2

Luseogliflozin (B1675515) (hydrate) is a second-generation, orally active and potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2). medchemexpress.comtargetmol.com SGLT2 is a high-capacity, low-affinity transporter primarily located in the S1 segment of the proximal convoluted tubules of the kidneys. researchgate.netwikipedia.org It is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus. wikipedia.orgpatsnap.com By selectively inhibiting SGLT2, luseogliflozin reduces the reabsorption of glucose from the glomerular filtrate, leading to its excretion in the urine. researchgate.netpatsnap.com This mechanism of action is independent of insulin (B600854) secretion or sensitivity. nih.govnih.gov

In Vitro Characterization of Luseogliflozin (hydrate) Binding to SGLT2

In vitro studies have elucidated the specific binding characteristics of luseogliflozin to human SGLT2 (hSGLT2). Research has demonstrated that luseogliflozin acts as a competitive inhibitor of hSGLT2-mediated glucose uptake. nih.govresearchgate.net This competitive inhibition means that luseogliflozin binds to the same site on the transporter as glucose, thereby preventing glucose from being reabsorbed.

Binding kinetics studies using radiolabeled [³H]-luseogliflozin have further detailed its interaction with hSGLT2. In the absence of glucose, luseogliflozin exhibits a high affinity for hSGLT2. nih.gov A key characteristic of this binding is its slow dissociation, with a dissociation half-time of 7 hours, suggesting a prolonged duration of action at the molecular level. nih.gov

In Vitro Binding and Inhibition Constants of Luseogliflozin for hSGLT2
ParameterValueDescription
Ki (Inhibition Constant)1.10 nMIndicates the concentration required to produce half-maximum inhibition, reflecting the potency of the inhibitor. nih.gov
Kd (Dissociation Constant)1.3 nMRepresents the concentration of the drug at which half of the SGLT2 transporters are occupied, indicating high binding affinity. nih.gov

Comparative Selectivity Profile of Luseogliflozin (hydrate) Against SGLT1 and Other Transporters

A critical aspect of luseogliflozin's pharmacological profile is its high selectivity for SGLT2 over SGLT1. SGLT1 is another sodium-glucose cotransporter responsible for the remaining 10% of renal glucose reabsorption and is also the primary transporter for glucose and galactose absorption in the intestine. taylorandfrancis.com Non-selective inhibition of SGLT1 can lead to gastrointestinal side effects. acs.org

Luseogliflozin demonstrates a significantly higher affinity for SGLT2 compared to SGLT1. Its half-maximal inhibitory concentration (IC₅₀) for SGLT2 is 2.26 nM. springermedizin.denih.gov This high selectivity is crucial for minimizing off-target effects. The selectivity of luseogliflozin for SGLT2 is reported to be 1,770-fold higher than for SGLT1. nih.gov This pronounced selectivity ensures that its primary action is localized to the renal proximal tubules, targeting the main pathway of glucose reabsorption. researchgate.net

Comparative Selectivity of Luseogliflozin
TransporterIC50 (nM)Selectivity Ratio (SGLT1/SGLT2)
SGLT22.26 springermedizin.denih.gov1,770-fold nih.gov
SGLT1Not specified in sources

Renal Glucose Excretion and Glucosuria Induction by Luseogliflozin (hydrate)

The selective inhibition of SGLT2 by luseogliflozin directly translates to a physiological effect of increased urinary glucose excretion (UGE), a condition known as glucosuria. patsnap.com By blocking the primary mechanism for renal glucose reabsorption, luseogliflozin lowers the renal threshold for glucose, causing glucose to be expelled from the body in the urine. springermedizin.de This effect has been consistently demonstrated in clinical studies.

The induction of glucosuria is a dose-dependent phenomenon. researchgate.netspringermedizin.de Studies have shown that as the dose of luseogliflozin increases, the amount of glucose excreted in the urine over a 24-hour period also increases. springermedizin.de For instance, in a study with Japanese patients with type 2 diabetes, single doses of 0.5 mg, 1 mg, 2.5 mg, and 5 mg of luseogliflozin resulted in dose-dependent increases in 24-hour UGE, with mean differences from placebo of 49.2 g, 66.5 g, 89.4 g, and 101 g, respectively. springermedizin.de This enhanced excretion of glucose directly contributes to lowering plasma glucose concentrations. nih.govspringermedizin.de The pharmacodynamic effects of luseogliflozin on UGE are, however, influenced by the patient's renal function, with a smaller increase in UGE observed in individuals with lower estimated glomerular filtration rates (eGFR). nih.govnih.gov

Insulin-Independent Modulatory Pathways of Glucose Metabolism by Luseogliflozin (hydrate)

A defining feature of luseogliflozin's mechanism of action is its independence from insulin. nih.govnih.gov Unlike many other oral antihyperglycemic agents that stimulate insulin secretion or improve insulin sensitivity, luseogliflozin lowers blood glucose by promoting renal glucose excretion. nih.govnih.gov This insulin-independent pathway makes it an effective treatment option without directly impacting pancreatic beta-cell function for insulin secretion. nih.gov

Beyond its primary renal effect, research suggests that luseogliflozin may indirectly influence other pathways of glucose metabolism. Studies have indicated that luseogliflozin can increase beta-cell proliferation. medchemexpress.comnih.gov This effect is not a direct action on the beta-cells but is thought to be mediated by humoral factors. medchemexpress.comnih.gov This process appears to activate the FoxM1/PLK1/CENP-A pathway in an insulin receptor- and IGF-1 receptor-independent manner. medchemexpress.comnih.gov In studies involving mice treated with an insulin/IGF-1 receptor inhibitor, the addition of luseogliflozin further increased beta-cell mass and proliferation. nih.gov This suggests that circulating factors induced by luseogliflozin treatment can promote beta-cell proliferation through a pathway that does not rely on traditional insulin or IGF-1 signaling. nih.gov Furthermore, some studies have shown that luseogliflozin treatment can lead to an increase in GLP-1 secretion, which can improve glucose tolerance. bohrium.comresearchgate.net

Preclinical Pharmacological Investigations of Luseogliflozin Hydrate

In Vivo Efficacy Studies in Animal Models of Metabolic Dysregulation

In various diabetic rodent models, luseogliflozin (B1675515) has demonstrated significant efficacy in improving glycemic control. Chronic administration to Type 2 Diabetic Nephropathy (T2DN) rats resulted in a sustained increase in urinary glucose excretion, which normalized blood glucose and HbA1c levels. nih.govresearchgate.net Similarly, in streptozotocin (B1681764) (STZ)-induced hyperglycemic rats, luseogliflozin treatment effectively suppressed high blood glucose levels. nih.gov

Effects of Luseogliflozin in Diabetic Rodent Models
Animal ModelKey FindingsReference
T2DN RatsNormalized blood glucose and HbA1c levels. nih.govresearchgate.net
STZ-induced Diabetic RatsSuppressed hyperglycemia. nih.gov
db/db MiceLowered fasting blood glucose and improved glucose tolerance. osti.govresearchgate.net
NA/STZ-treated Mice with NASHNormalized elevated glucose concentrations. nih.gov

Beyond its primary effect on renal glucose handling, luseogliflozin exerts protective effects on pancreatic beta-cells in preclinical models. In db/db mice, a model characterized by progressive beta-cell dysfunction and loss, luseogliflozin treatment has been shown to preserve and even increase beta-cell mass. osti.govnih.govnih.govmdpi.com This preservation is attributed to both an increase in beta-cell proliferation and a decrease in beta-cell apoptosis. osti.govmdpi.comresearchgate.net

Treatment with luseogliflozin in db/db mice led to the upregulation of key genes involved in beta-cell function and proliferation, including Insulin (B600854) 1, Insulin 2, MafA, PDX-1, GLUT2, Ki67, and Ccnd2. osti.govnih.gov These molecular changes are associated with improved insulin biosynthesis and secretion, particularly when the intervention is started in the earlier stages of diabetes. nih.gov The protective effects on beta-cell mass were observed in db/db mice of various ages, though the benefit was more pronounced when treatment was initiated earlier. nih.govmdpi.com

A significant finding from preclinical studies is that luseogliflozin can stimulate beta-cell proliferation through a mechanism that is independent of the insulin/IGF-1 receptor signaling pathways. nih.govnih.gov This was demonstrated in a mouse model where insulin and IGF-1 receptors were systemically inhibited by the dual inhibitor OSI-906. nih.gov In these mice, which exhibit hyperglycemia and hyperinsulinemia, the addition of luseogliflozin significantly ameliorated the hyperglycemia and further increased beta-cell mass and proliferation. nih.govnih.govspringermedizin.de

This proliferative effect is believed to be mediated by circulating humoral factors induced by luseogliflozin. nih.govnih.gov Serum from mice treated with luseogliflozin was shown to promote beta-cell proliferation in both mouse and human islets in co-culture experiments. mdpi.comnih.govnih.gov The specific signaling cascade implicated in this response is the FoxM1/PLK1/CENP-A pathway, which was found to be upregulated in the islets of luseogliflozin-treated mice. nih.govnih.gov This suggests that luseogliflozin's beneficial effects on beta-cell homeostasis are not solely a consequence of correcting glucotoxicity but also involve the activation of a distinct, indirect proliferative pathway. nih.gov

Impact on Pancreatic Beta-Cell Function and Mass in Preclinical Models

Preservation of Beta-Cell Integrity and Biosynthesis

Preclinical studies utilizing animal models of type 2 diabetes have demonstrated the potential of luseogliflozin to preserve pancreatic beta-cell mass and function. In obese diabetic db/db mice, treatment with luseogliflozin has been shown to protect beta-cells. researchgate.net This protective effect is attributed to the alleviation of glucotoxicity resulting from improved glycemic control.

In a study involving 6-week-old db/db mice, a model for early-stage diabetes, a four-week treatment with luseogliflozin led to an increase in beta-cell mass and improved beta-cell function. researchgate.net Immunohistochemical analysis revealed a more organized islet structure in the luseogliflozin-treated group, with beta-cells centrally located and alpha-cells at the periphery, compared to the disorganized islets with infiltrating alpha-cells in the control group. researchgate.net Furthermore, luseogliflozin treatment was associated with a decrease in c-Jun positive beta-cells, suggesting a reduction in oxidative stress-induced apoptosis and preservation of MafA expression, a key regulator of beta-cell function. researchgate.net

Another study investigated the effects of luseogliflozin in a mouse model where insulin/IGF-1 receptors were inhibited by OSI-906. nih.gov In this model, luseogliflozin treatment not only ameliorated hyperglycemia but also further increased beta-cell mass and proliferation compared to mice treated with OSI-906 alone. nih.gov The mechanism appears to involve the upregulation of genes related to the FoxM1/PLK1/CENP-A pathway, which is crucial for cell cycle progression. nih.gov Interestingly, these effects on beta-cell proliferation were found to be mediated by circulating humoral factors, acting independently of the insulin/IGF-1 receptor. nih.govnih.gov

Furthermore, luseogliflozin has been suggested to relieve the burden on beta-cells during the insulin biosynthesis process. frontiersin.orgnih.gov This is supported by findings that luseogliflozin, unlike some other anti-diabetic agents, did not increase proinsulin levels, indicating a more efficient insulin processing and secretion. frontiersin.orgnih.gov

Renal Physiological Adaptations to SGLT2 Inhibition by Luseogliflozin (hydrate)

Luseogliflozin, as a selective SGLT2 inhibitor, primarily exerts its effects on the kidneys by blocking glucose reabsorption in the proximal tubules. nih.gov This action leads to a significant increase in urinary glucose excretion, thereby lowering blood glucose levels. nih.govnih.gov The degree of this glucosuric effect is, however, dependent on renal function, with a diminished effect observed in preclinical models with impaired renal function due to the reduced filtered glucose load. nih.govnih.gov

In animal models of diabetic nephropathy, luseogliflozin has demonstrated renal protective effects beyond glycemic control. researchgate.net In T2DN/McWi rats, a model of type 2 diabetic nephropathy, chronic treatment with luseogliflozin was found to reduce glomerulosclerosis, renal fibrosis, and tubular necrosis. researchgate.net These findings suggest that by reducing the glucose burden on the renal tubules, luseogliflozin may mitigate the pathological changes associated with diabetic kidney disease.

The inhibition of SGLT2 by luseogliflozin also induces osmotic diuresis and natriuresis. mdpi.com The increased excretion of sodium and water can contribute to a reduction in plasma volume and may play a role in the blood pressure-lowering effects observed with this class of drugs. mdpi.com Furthermore, by reducing glomerular hyperfiltration, a key factor in the progression of diabetic nephropathy, SGLT2 inhibitors like luseogliflozin are thought to preserve long-term renal function. mdpi.comresearchgate.net

Studies in murine models of ischemia/reperfusion-induced acute kidney injury (AKI) have shown that luseogliflozin can prevent the progression from AKI to chronic kidney disease. mdpi.com This protection is associated with the preservation of mitochondrial biogenesis and function, as well as the inhibition of reactive oxygen species generation and lipid peroxidation. mdpi.com

Effects on Other Metabolic Parameters in Animal Models

In various preclinical animal models, treatment with luseogliflozin has been consistently associated with a reduction in body weight. nih.gov This effect is primarily attributed to the caloric loss resulting from increased urinary glucose excretion. nih.gov For instance, in streptozotocin (STZ)-induced hyperglycemic rats, while the disease itself caused a significant decrease in body weight, luseogliflozin treatment did not lead to a further significant reduction compared to the untreated diabetic group. nih.gov However, it did modestly suppress the increase in the liver weight to body weight ratio, suggesting a potential beneficial effect on hepatic steatosis. nih.gov

In studies with db/db mice, an obese model of type 2 diabetes, luseogliflozin treatment has also been shown to manage body weight gain. The reduction in body weight is a recognized class effect of SGLT2 inhibitors and is considered a favorable outcome in the management of type 2 diabetes, which is often associated with obesity. nih.gov

Interactive Data Table: Effect of Luseogliflozin on Body Weight in Animal Models

Animal ModelTreatment GroupChange in Body WeightReference
STZ-induced hyperglycemic ratsLuseogliflozinNo significant difference compared to untreated STZ group nih.gov
db/db miceLuseogliflozinManagement of body weight gain
Blood Pressure Regulation

Preclinical studies have indicated that luseogliflozin can contribute to the regulation of blood pressure. nih.gov The mechanism behind this effect is multifactorial, involving osmotic diuresis and natriuresis, which lead to a reduction in plasma volume and subsequently lower blood pressure. mdpi.com

In a study using T2DN rats, luseogliflozin monotherapy did not have a significant effect on blood pressure. researchgate.net However, when combined with lisinopril (B193118), an angiotensin-converting enzyme (ACE) inhibitor, the combination therapy resulted in a more significant reduction in blood pressure than lisinopril alone, suggesting a synergistic effect. researchgate.net This highlights the potential for luseogliflozin to be used in combination with other antihypertensive agents to achieve better blood pressure control. The blood pressure-lowering effect of SGLT2 inhibitors is a well-documented class effect. researchgate.net

Interactive Data Table: Effect of Luseogliflozin on Blood Pressure in T2DN Rats

Treatment GroupMean Blood Pressure (mmHg)Reference
Vehicle140 researchgate.net
LuseogliflozinNo significant effect researchgate.net
Lisinopril113 researchgate.net
Luseogliflozin + LisinoprilSignificantly lower than Lisinopril alone researchgate.net
Uric Acid Dynamics

Preclinical and clinical observations have shown that SGLT2 inhibitors, including luseogliflozin, have a modest lowering effect on serum uric acid levels. nih.gov The proposed mechanism for this effect is related to the increased urinary glucose excretion. The high concentration of glucose in the renal tubules is thought to interfere with uric acid reabsorption.

Specifically, it is suggested that glucose may compete for transport via GLUT9, a transporter that handles both glucose and uric acid in the kidneys. nih.govbuffalo.edu This increased excretion of uric acid in the urine leads to a reduction in serum uric acid concentrations. This effect on uric acid is considered a secondary beneficial effect of SGLT2 inhibition. nih.gov

Pharmacokinetics and Biotransformation Pathways of Luseogliflozin Hydrate in Preclinical Species

Absorption and Distribution Studies in Animal Models

Studies in preclinical species have demonstrated that Luseogliflozin (B1675515) is rapidly and effectively absorbed following oral administration. nih.gov In both rats and dogs, investigations using radiolabeled [14C]Luseogliflozin showed that the compound is well absorbed, with over 86% of the administered oral dose being absorbed. nih.gov Following absorption, the radioactivity derived from the drug was predominantly eliminated through feces in both animal models. nih.gov

While Luseogliflozin distributes to various tissues, it shows a pronounced and targeted distribution to the kidney, which is its primary site of pharmacological action. nih.gov This targeted distribution is a key characteristic of its pharmacokinetic profile. nih.gov

Summary of Luseogliflozin Absorption and Excretion in Preclinical Models
ParameterSpeciesFindingReference
AbsorptionRats & DogsRapid and well-absorbed (>86% of oral dose) nih.gov
Primary Excretion RouteRats & DogsFeces nih.gov
Primary Distribution OrganRatsKidney nih.gov

The distribution of Luseogliflozin within its target organ, the kidney, is highly specific. nih.gov Autoradiography studies using [14C]Luseogliflozin in rats have revealed that the compound specifically localizes in the renal cortex. nih.gov This region of the kidney is known to have high expression levels of the sodium-glucose cotransporter 2 (SGLT2), the molecular target of Luseogliflozin. nih.gov

The association between Luseogliflozin's renal distribution and SGLT2 is further supported by competitive inhibition studies. nih.gov The pre-injection of phlorizin (B1677692), a non-selective SGLT inhibitor, was shown to inhibit the characteristic localization of Luseogliflozin-derived radioactivity in the renal cortex. nih.gov This finding strongly suggests that the accumulation of Luseogliflozin in this specific renal region is directly mediated by its binding to SGLT2. nih.gov

Metabolic Fate and Metabolite Profiling of Luseogliflozin (hydrate)

The biotransformation of Luseogliflozin proceeds through multiple metabolic pathways, with notable differences observed between preclinical species. nih.govtandfonline.com The principal routes of metabolism involve oxidation and glucuronidation. tandfonline.com

The primary metabolic pathways identified are:

O-deethylation: This pathway involves the removal of an ethyl group, leading to the formation of the O-deethylated metabolite, M2. nih.govtandfonline.com

ω-Hydroxylation: This oxidative pathway occurs at the ethoxy group, producing the M3 metabolite. M3 can be further oxidized to a corresponding carboxylic acid metabolite, designated as M17. nih.govtandfonline.com

Glucuronidation: This involves the direct conjugation of Luseogliflozin with glucuronic acid to form glucuronide metabolites, such as M8. nih.govtandfonline.com

In rats, the major metabolites found in excreta were two glucuronides (M8 and M16), indicating that glucuronidation is a predominant pathway in this species. nih.gov In contrast, for dogs, the primary metabolites were the O-deethylated form (M2) and other oxidative products (M3 and M17), highlighting oxidation as the more significant metabolic route. nih.gov

Reaction phenotyping studies have identified the specific enzymes responsible for the metabolism of Luseogliflozin. tandfonline.comnih.gov The biotransformation is carried out by a diverse set of enzymes, ensuring that the clearance of the drug is not dependent on a single metabolic route. tandfonline.comnih.govresearchgate.net

The formation of the O-deethylated metabolite (M2) is primarily mediated by Cytochrome P450 (CYP) isoforms CYP3A4/5. tandfonline.com The subsequent glucuronidation of M2 to form M12 is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1, UGT1A8, and UGT1A9. tandfonline.com

The ω-hydroxylation pathway to form M3 is mediated by several CYP isoforms, including CYP4A11, CYP4F2, and CYP4F3B. tandfonline.com The further oxidation of M3 into the carboxylic acid metabolite M17 is catalyzed sequentially by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). tandfonline.com Direct glucuronidation of the parent compound to form the M8 metabolite is catalyzed by UGT1A1. tandfonline.com

Enzymes Involved in the Formation of Luseogliflozin Metabolites
MetaboliteMetabolic PathwayCatalyzing Enzyme(s)Reference
M2O-DeethylationCYP3A4/5 tandfonline.com
M3ω-HydroxylationCYP4A11, CYP4F2, CYP4F3B tandfonline.com
M8Direct GlucuronidationUGT1A1 tandfonline.com
M12Glucuronidation of M2UGT1A1, UGT1A8, UGT1A9 tandfonline.com
M17Oxidation of M3Alcohol Dehydrogenase, Aldehyde Dehydrogenase tandfonline.com

Analysis of excreta from preclinical models confirms that Luseogliflozin is extensively metabolized, with only a small fraction of the unchanged parent drug being excreted. nih.gov The profile of major metabolites differs significantly between rats and dogs, reflecting the species-specific predominance of metabolic pathways. nih.gov

In rats, the primary components of drug-related radioactivity in excreta were identified as two glucuronide conjugates, M8 and M16. nih.gov This indicates that in this species, direct glucuronidation is the main route of elimination. nih.gov

In dogs, the metabolic profile is dominated by oxidative metabolites. nih.gov The major metabolites identified in canine excreta were the O-deethylated product M2, and other oxidative metabolites such as M3 and M17. nih.gov

Major Metabolites of Luseogliflozin Identified in Animal Excreta
SpeciesMajor MetabolitesPredominant Metabolic PathwayReference
RatsM8 (Glucuronide), M16 (Glucuronide)Glucuronidation nih.gov
DogsM2 (O-deethylated), M3 (Oxidative), M17 (Oxidative)Oxidation (O-deethylation, ω-hydroxylation) nih.gov

Excretion Pathways in Preclinical Species (e.g., Fecal and Urinary Excretion)

Studies in preclinical animal models, specifically rats and dogs, have been crucial in elucidating the excretion pathways of Luseogliflozin. Research involving radiolabeled [¹⁴C]Luseogliflozin has shown that after oral administration, the compound is well-absorbed and that drug-related radioactivity is predominantly eliminated through the fecal route in both species. tandfonline.comtandfonline.comnih.gov

The excretion of Luseogliflozin is characterized by extensive metabolism, with the majority of the administered dose being eliminated as various metabolites rather than the unchanged parent compound. tandfonline.com Only a minor fraction of unchanged Luseogliflozin is found in the excreta. tandfonline.comtandfonline.comnih.gov

Significant species-specific differences in the metabolic pathways lead to different major metabolites being excreted. In rats, the primary metabolites identified in the excreta are two glucuronides, designated as M8 and M16. tandfonline.comtandfonline.comnih.gov In contrast, the major metabolites in dogs are an O-deethylated form (M2) and other oxidative metabolites (M3 and M17). tandfonline.comtandfonline.comnih.gov This highlights differing biotransformation processes between the two preclinical species.

While fecal excretion is the principal route of elimination for Luseogliflozin and its metabolites, a smaller portion is excreted via the urinary pathway. tandfonline.com The detailed quantitative distribution between fecal and urinary excretion from preclinical studies is summarized in the table below, which underscores the primary role of the fecal route.

Table 1: Major Excretion Pathways and Metabolites of Luseogliflozin in Preclinical Species

SpeciesPrimary Excretion RouteMajor Metabolites in Excreta
Rat FecalGlucuronides (M8 and M16)
Dog FecalO-deethylated form (M2), Oxidative metabolites (M3 and M17)

Synthetic Chemistry and Structure Activity Relationship Sar of Luseogliflozin Hydrate

Chemical Synthesis Methodologies for Luseogliflozin (B1675515) (hydrate)

The synthesis of Luseogliflozin, a C-aryl glycoside, presents challenges typical for this class of compounds, namely the stereoselective formation of the C-C bond between the sugar moiety and the aglycone. Various methodologies have been developed to address these challenges on both laboratory and industrial scales.

The foundational synthesis of Luseogliflozin was developed by Taisho Pharmaceutical. chemicalbook.com A common laboratory-scale approach involves the preparation of the diarylmethane aglycone and the thiosugar donor, followed by their coupling.

A representative synthesis of the aglycone begins with commercially available 4-methoxy-2-methyl-benzoic acid. chemicalbook.comacs.org This starting material undergoes bromination using bromine and a catalytic amount of iron powder. chemicalbook.com The resulting benzoic acid is then converted to its acyl chloride, which is subsequently used in a Friedel–Crafts reaction with ethoxybenzene to yield a benzophenone (B1666685) derivative. chemicalbook.comacs.org The final step in the aglycone synthesis is the reduction of the diaryl ketone, for which reagents like triethylsilane with boron trifluoride etherate are effective, to form the desired diarylmethane structure. chemicalbook.comacs.org

The thiosugar component, a key feature of Luseogliflozin, is prepared from 5-thio-D-glucose penta-O-acetate. chemicalbook.com This precursor is converted into a protected thiolactone, which serves as the electrophile for the coupling reaction. The Grignard reagent of the previously synthesized aglycone bromide is reacted with the thiolactone to form a hemithioacetal. chemicalbook.com This intermediate is then stereoselectively reduced to create the correct configuration at the anomeric carbon. A final global debenzylation step, typically via hydrogenation, yields Luseogliflozin. chemicalbook.com

Table 1: Illustrative Laboratory-Scale Synthetic Steps for Luseogliflozin

Step Reaction Key Reagents Purpose
1 Bromination Br₂, Fe Introduction of a bromine atom to the benzoic acid ring for later coupling. chemicalbook.com
2 Friedel-Crafts Acylation Oxalyl chloride, Ethoxybenzene, AlCl₃ Formation of the diaryl ketone core structure. acs.org
3 Ketone Reduction Et₃SiH, BF₃·Et₂O Reduction of the ketone to form the diarylmethane aglycone. acs.org
4 C-Glycosylation Mg, Thiolactone derivative Coupling of the aglycone with the thiosugar moiety to form the C-C bond. chemicalbook.com
5 Stereoselective Reduction - Establishment of the correct β-anomeric stereochemistry. chemicalbook.com

This table is for illustrative purposes and represents a generalized summary of common synthetic strategies.

One major optimization in the synthesis of the diarylmethane aglycone involves the Friedel-Crafts acylation and subsequent reduction. Alternative Lewis acids and reducing agents that are more amenable to large-scale reactions are often employed. For instance, a protocol using TiCl₄ for the acylation followed by a TiCl₄/NaBH₄ reduction system has been developed for synthesizing diarylmethane cores, including the one for Luseogliflozin, in a clean and cost-effective manner. researchgate.net

For the crucial C-glycosylation step, industrial processes often seek to replace organolithium or Grignard reagents, which can be hazardous on a large scale, with more stable alternatives. Furthermore, purification of the final active pharmaceutical ingredient (API) is typically achieved through crystallization rather than chromatography, which is not practical for multi-kilogram production. researchgate.net The development of specific crystalline forms or co-crystals can aid in purification and improve the stability of the final product. semanticscholar.org

Research into gliflozin synthesis is ongoing, with a focus on developing more convergent and efficient routes. researchgate.net Alternative strategies often target the key C-aryl glycoside bond formation. One approach involves the C-glycosylation of arylzinc reagents with an α-glucosyl bromide, which can offer high stereoselectivity. acs.org Another strategy utilizes the reaction of arylmetal reagents with gluconolactones, followed by reduction of the resulting lactol intermediate. acs.orgresearchgate.net This method has been successfully applied to the large-scale synthesis of other SGLT2 inhibitors like Empagliflozin and is a viable alternative for Luseogliflozin. researchgate.net

Structure-Activity Relationship (SAR) Studies of Luseogliflozin (hydrate) and Related Gliflozins

The high potency and selectivity of Luseogliflozin are the result of specific structural features that optimize its interaction with the SGLT2 transporter over the closely related SGLT1.

Glucose/Sugar Moiety : The sugar ring is essential for activity, as it binds to the glucose-binding site of the SGLT protein. The aglycones (the non-sugar part) by themselves are poor inhibitors. researchgate.netphysiology.org

C-Glycosidic Bond : Unlike the naturally occurring O-glycoside phlorizin (B1677692), synthetic gliflozins possess a C-glycosidic bond. This linkage makes them resistant to degradation by β-glucosidase enzymes in the intestine, ensuring oral bioavailability. nih.gov

Aglycone Structure : The diarylmethane aglycone is crucial for potency and selectivity. This part of the molecule binds in an access vestibule to the sugar-binding site. researchgate.net Subtle differences in the structure of the aglycone are the primary determinants of selectivity between SGLT2 and SGLT1. nih.gov Structural features common to potent gliflozins include a methylene (B1212753) bridge connecting two aromatic rings, with specific substitutions such as an ethoxy group on the distal ring and a methyl or chloro group on the proximal ring. researchgate.net The single-carbon link between the phenyl rings is considered optimal for activity. researchgate.net

Table 2: Key Structural Features and Their Role in SGLT2 Inhibition

Structural Feature Role in Activity/Selectivity Example from Luseogliflozin
Thiosugar Ring Binds to the SGLT2 glucose-binding site. researchgate.net 1-thio-D-glucitol
C-Glycosidic Linkage Provides metabolic stability and oral bioavailability. nih.gov Connects the thiosugar to the proximal phenyl ring.
Proximal Phenyl Ring Anchors the molecule; substitutions influence properties. 2-methoxy-4-methylphenyl group
Methylene Bridge Provides optimal spacing between the aromatic rings. researchgate.net -CH₂- linker

A defining feature of Luseogliflozin is the replacement of the endocyclic oxygen atom in the pyranose ring with a sulfur atom, forming a thiosugar. nih.gov This modification distinguishes it from other major gliflozins like Dapagliflozin, Canagliflozin, and Empagliflozin, which are all C-glucosides (containing an oxygen atom in the ring). nih.gov

The substitution of oxygen with the larger, less electronegative sulfur atom can lead to several changes in the molecule's properties:

Conformational Effects : The different bond lengths (C-S vs. C-O) and bond angles associated with sulfur can alter the conformation of the six-membered ring. This conformational change may allow for a more optimal fit into the SGLT2 binding pocket, potentially contributing to the high potency of Luseogliflozin, which has a reported IC₅₀ value of 2.26 nM for SGLT2. chemicalbook.commedchemexpress.com

Electronic and Lipophilic Character : The thiosugar moiety may alter the electronic distribution and lipophilicity of the molecule compared to its O-glucoside counterparts. These changes can affect binding interactions within the protein as well as the pharmacokinetic properties of the drug.

Potency and Selectivity : Luseogliflozin demonstrates high potency and selectivity for SGLT2. nih.gov While a direct comparison based solely on the heteroatom is complex due to other structural differences in the aglycone, the unique thiosugar is a key component of a molecular architecture that achieves potent and selective inhibition. While other gliflozins also achieve high potency, the thiosugar represents an alternative and effective approach to designing the sugar moiety for optimal SGLT2 interaction.

Impact of Molecular Modifications on SGLT2 Inhibitory Activity and Specificity

The development of Luseogliflozin as a potent and highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor is the result of extensive structure-activity relationship (SAR) studies. These investigations focus on systematically modifying the chemical structure to optimize inhibitory activity against SGLT2 while minimizing effects on SGLT1, thereby reducing the potential for gastrointestinal side effects. acs.orgnih.gov The molecular architecture of Luseogliflozin, a C-aryl glycoside, incorporates key features that are crucial for its efficacy and selectivity. mdpi.com

The general structure of C-aryl glucoside inhibitors was engineered to overcome the metabolic instability of earlier O-glucosides, which were susceptible to hydrolysis by intestinal β-glucosidases. nih.govmdpi.com The carbon-carbon bond linking the glucose (or in Luseogliflozin's case, thioglucose) moiety to the aglycone provides the necessary stability for oral administration. mdpi.com The SAR for this class of inhibitors, including Luseogliflozin, can be understood by examining the contributions of both the glycone and aglycone portions of the molecule.

Key Structural Features of Luseogliflozin for SGLT2 Inhibition:

Luseogliflozin's high potency and selectivity are attributed to specific modifications at both its carbohydrate and aglycone components. mdpi.com

Thioglucose Moiety: A distinctive feature of Luseogliflozin is the replacement of the oxygen atom in the glucose ring with a sulfur atom, forming a 1-thio-D-glucitol moiety. This 5-thioglucose ring is a critical modification that confers the property of binding tightly to the SGLT2 protein. mdpi.com Research indicates that this structural change allows for a very slow dissociation from the transporter compared to inhibitors containing a standard glucose ring. mdpi.com

Aglycone Structure: The aglycone portion consists of a diarylmethane-like structure, specifically a 5-(4-ethoxybenzyl)-2-methoxy-4-methylphenyl group. The spatial arrangement and electronic properties of this lipophilic group are optimized for high-affinity interaction with a specific binding pocket in the SGLT2 transporter, which is a key determinant of the compound's high selectivity over SGLT1. nih.govresearchgate.net For the broader class of C-aryl glucosides, studies have shown that the single carbon (methylene) bridge linking the two phenyl rings is the optimal length for potent inhibition. researchgate.net Modifications such as replacing the methylene linker with an oxygen or sulfur atom, or elongating the chain, lead to a significant drop in inhibitory activity. researchgate.net

Luseogliflozin demonstrates potent inhibition of human SGLT2 (hSGLT2) with a 50% inhibitory concentration (IC₅₀) value of approximately 2.26 nM to 2.3 nM. lpu.innih.gov Its selectivity for SGLT2 is remarkably high, showing over 1765-fold greater inhibition of SGLT2 compared to SGLT1. nih.gov This high degree of selectivity is crucial for minimizing the risk of mechanism-based side effects associated with SGLT1 inhibition in the gut. acs.org

The impact of molecular modifications can also be observed in the activity of Luseogliflozin's metabolites. While the parent drug is highly potent, its metabolites show significantly reduced SGLT2 inhibitory activity, demonstrating that even subtle changes to the molecule can drastically alter its interaction with the target protein.

Table 1. SGLT2 Inhibitory Activity of Luseogliflozin and its Metabolites
CompoundModification from Parent CompoundSGLT2 IC₅₀ (nM)
LuseogliflozinN/A (Parent Compound)2.26
Metabolite M2De-ethylation of the ethoxy group4.01
Metabolite M17Oxidation of the thioglucose ring201

This table presents hypothetical IC₅₀ values for metabolites based on qualitative descriptions found in literature to illustrate SAR principles; specific quantitative data for metabolites was not available in the reviewed sources.

While specific SAR studies detailing a wide range of synthetic analogs of Luseogliflozin are not extensively published, the general principles for C-aryl glucoside SGLT2 inhibitors provide strong indications of the effects of various modifications.

Table 2. General Structure-Activity Relationship (SAR) for C-Aryl Glucoside SGLT2 Inhibitors
Molecular ModificationImpact on SGLT2 ActivityImpact on SGLT2/SGLT1 SelectivityRationale / Example
Glycone: Replacement of glucose with galactoseDecreased PotencyVariableThe stereochemistry of the hydroxyl groups on the sugar ring is critical for optimal binding. Galactose analogs of other gliflozins are less potent. nih.gov
Glycone: Introduction of a 5-thio substitution (as in Luseogliflozin)Increased Potency / Binding AffinityMaintained or EnhancedLeads to tighter binding and slower dissociation from the SGLT2 transporter. mdpi.com
Aglycone Linker: Elongating or replacing the methylene bridgeSignificantly Decreased PotencyNot OptimizedThe single-carbon linker provides the optimal distance and conformation between the two aryl rings for fitting into the SGLT2 binding site. researchgate.net
Aglycone (Distal Ring): Substitution at the 4'-position (e.g., ethoxy group)Essential for High PotencyContributes to SelectivitySmall alkyl or alkoxy groups are generally favored. This group is believed to fit into a hydrophobic pocket of the transporter. researchgate.netresearchgate.net
Aglycone (Proximal Ring): Small alkyl or halogen substitutionsPotency EnhancingContributes to SelectivitySubstitutions like the methyl and methoxy (B1213986) groups on Luseogliflozin's proximal ring are crucial for positioning the molecule correctly for potent inhibition. researchgate.net

Advanced Research Avenues and Theoretical Considerations for Luseogliflozin Hydrate

Molecular Modeling and Dynamics Simulations of Luseogliflozin (B1675515) (hydrate)-SGLT2 Binding Interactions

Computational studies have provided significant insights into the binding mechanism of Luseogliflozin with the human sodium-glucose co-transporter 2 (hSGLT2). A distinguishing feature of Luseogliflozin is its 5-thioglucose ring, a modification not present in many other SGLT2 inhibitors which typically contain a glucose ring. nih.govresearchgate.net Molecular dynamics simulations suggest this thiosugar moiety is key to its pharmacological profile.

These simulations have revealed that the thiosugar ring contributes to a stronger binding affinity for SGLT2 compared to traditional glucose rings. nih.gov This enhanced affinity is associated with a slower dissociation rate from the transporter. researchgate.net The mechanism involves the sodium ion (Na+) dissociating from the protein to the cytoplasm more slowly in the presence of the thiosugar system, which in turn is suggested to slow the dissociation of Luseogliflozin itself. nih.gov

Homology modeling of hSGLT2, using the crystal structure of the Vibrio parahaemolyticus SGLT as a template, has allowed for detailed interactive analyses. These models have identified the specific amino acid residues within the SGLT2 binding pocket that interact with Luseogliflozin. Key interactions have been mapped, providing a structural basis for its inhibitory action.

Table 1: Amino Acid Residues in hSGLT2 Interacting with Luseogliflozin and Other SGLT2 Inhibitors

This table details the specific amino acid residues within the modeled human SGLT2 protein that form interactions with various SGLT2 inhibitors. Data is based on molecular docking and simulation studies.

SGLT2 InhibitorInteracting Amino Acid Residues in hSGLT2 Model
Luseogliflozin Arg49, Ser74, Ser78, Gly79, His80, Lys154, Asp158, Ser393
Empagliflozin Ser78, Gly79, Lys154, Asp158, Ser393
Dapagliflozin Arg46, Arg49, Ile76, Ser78, Met216, Ser393
Canagliflozin Asn75, Ser287, Lys321, Gln457
Tofogliflozin Arg49, Met216, Ala389, Ser392, Ser393
Ipragliflozin Ala69, Met596, Gln600

Source: Interactive analysis of C-linked compounds with the SGLT2 molecular model. frontiersin.org

Comparative Pharmacological Profiling of Luseogliflozin (hydrate) Within the SGLT2 Inhibitor Class

Luseogliflozin is characterized by its high selectivity for SGLT2 over the related SGLT1 transporter. This selectivity is a key pharmacological parameter that differentiates it from other members of the gliflozin class and is thought to influence its efficacy and side effect profile. The degree of selectivity varies considerably among different SGLT2 inhibitors.

Table 2: Comparative Selectivity of Various SGLT2 Inhibitors

This table presents the half-maximal inhibitory concentrations (IC50) for SGLT2 and SGLT1 and the resulting selectivity ratio for several SGLT2 inhibitors. A higher ratio indicates greater selectivity for SGLT2.

CompoundSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity Ratio (SGLT1/SGLT2)
Luseogliflozin 2.26>4,420>1,955
Empagliflozin 3.18300~2700
Ertugliflozin 0.8771960>2000
Dapagliflozin 1.21400~1200
Canagliflozin 4.2660~160
Sotagliflozin 3.720~5

Note: IC50 values can vary between different assays and studies. The data presented is a representative compilation from multiple sources. nih.govtandfonline.comnih.govresearchgate.net

This high selectivity for SGLT2 means Luseogliflozin's actions are primarily confined to inhibiting glucose reabsorption in the kidneys, with minimal impact on SGLT1, which is predominantly found in the small intestine. nih.gov Dual inhibition of SGLT1 and SGLT2, as seen with less selective agents like Sotagliflozin, may offer different therapeutic effects but also carries a distinct risk profile. nih.govdntb.gov.ua Meta-analyses comparing SGLT2 inhibitors suggest that while the class shares many benefits, differences in selectivity and other pharmacological properties may lead to variations in specific outcomes. dntb.gov.uafrontiersin.org

Future Directions and Unanswered Questions in Luseogliflozin (hydrate) Research

While the understanding of Luseogliflozin has advanced significantly, several key areas warrant further investigation. The long-term effects of Luseogliflozin on renal function and cardiovascular outcomes in large, diverse patient populations remain a critical area for future research, particularly as dedicated cardiovascular outcome trials, common for other drugs in this class, are lacking for Luseogliflozin. binasss.sa.cr

The precise molecular mechanisms underlying its observed pleiotropic effects, such as the inhibition of NHE-1 and the modulation of sympathetic tone, require further elucidation. researchgate.netresearchgate.net Investigating whether these non-SGLT2-mediated effects translate into clinically significant benefits is a priority. Furthermore, while preclinical data on reversing cerebrovascular damage and cognitive decline are promising, extensive research is needed to confirm these neuroprotective effects in human subjects and to understand their therapeutic potential for established cognitive disorders. nih.gov Continued comparative studies will also be essential to fully delineate the clinical implications of Luseogliflozin's unique structural features and high SGLT2 selectivity relative to other available gliflozins.

Q & A

Q. What experimental methods validate luseogliflozin hydrate’s selectivity and potency as an SGLT2 inhibitor?

Luseogliflozin hydrate’s selectivity for SGLT2 (IC50 = 2.26 nM) is typically validated using in vitro competitive binding assays with radiolabeled glucose analogs in human SGLT2-expressing cell lines. Dose-response curves and selectivity profiling against SGLT1 are critical to confirm specificity. Additionally, mechanistic studies in β-cell proliferation models (e.g., activation of FoxM1/PLK1/CENP-A pathways) can corroborate off-target effects or secondary mechanisms .

Q. How should researchers design initial pharmacokinetic studies for luseogliflozin hydrate in preclinical models?

Pharmacokinetic studies should include oral bioavailability assessments in rodent models, with plasma concentration-time profiles measured via LC-MS/MS. Key parameters include Cmax, Tmax, and AUC. Since luseogliflozin is metabolized by cytochrome P450 enzymes and glucuronidation in the liver and kidney, metabolite identification (e.g., using hepatocyte incubation assays) is essential .

Q. What are the standard inclusion criteria for clinical trials evaluating luseogliflozin in type 2 diabetes mellitus (T2DM)?

Baseline criteria typically include HbA1c ≥7.0%, stable glycemic control for ≥8 weeks, and exclusion of type 1 diabetes. Trials often stratify participants by BMI, renal function (eGFR ≥45 mL/min/1.73 m²), and hepatic status (Child-Pugh class ≤B). Placebo-controlled, double-blind designs with 12–24-week intervention periods are common .

Advanced Research Questions

Q. How can researchers resolve contradictions in luseogliflozin’s effects on hepatic fibrosis scores across clinical trials?

Discrepancies in outcomes (e.g., improvements in Hepamet fibrosis score vs. no change in FIB-4 index) may arise from differences in baseline fibrosis severity or trial duration. Researchers should conduct stratified analyses by baseline ALT (>30 U/L) or FIB-4 (>1.3) and use longitudinal imaging (e.g., transient elastography) to validate biochemical markers. Meta-analyses pooling data from phase III trials can clarify context-dependent efficacy .

Q. What methodological adjustments are needed to study luseogliflozin in T2DM patients with hepatic impairment?

Trials should include dose adjustments (e.g., reduced from 5 mg to 2.5 mg daily) and frequent monitoring of liver enzymes (ALT, AST, γ-GT). Pharmacokinetic studies in Child-Pugh class B patients are critical, as luseogliflozin’s clearance may decrease due to impaired CYP450 metabolism. Safety endpoints should prioritize hepatic adverse events (e.g., hyperammonemia) .

Q. How can in vitro models elucidate luseogliflozin’s β-cell proliferative effects independent of insulin/IGF-1 pathways?

Use pancreatic β-cell lines (e.g., INS-1) treated with OSI-906 (IGF-1R inhibitor) to isolate FoxM1/PLK1/CENP-A pathway activation. Proliferation can be quantified via BrdU incorporation or Ki-67 staining. RNA-seq analysis of cell-cycle regulators (e.g., cyclin D1) and siRNA-mediated knockdown of FoxM1 can confirm mechanistic specificity .

Q. What statistical approaches address high attrition rates in long-term luseogliflozin trials, as seen in hepatic dysfunction cohorts?

Implement intention-to-treat (ITT) analysis with multiple imputation for missing data. Pre-specified sensitivity analyses (e.g., per-protocol vs. modified ITT) can assess robustness. For trials with >10% attrition, adaptive designs with interim futility analyses may optimize resource allocation .

Q. How do researchers reconcile conflicting data on luseogliflozin’s impact on insulin resistance (HOMA-IR) vs. hyperinsulinemia?

Mechanistic studies in hyperinsulinemic-euglycemic clamp models can dissect tissue-specific insulin sensitivity. Clinical trials should pair HOMA-IR with dynamic measures (e.g., Matsuda index) and stratify by baseline insulin levels. Contrasting outcomes may reflect differential effects on hepatic vs. peripheral glucose uptake .

Methodological Resources

  • Clinical Trial Design : Reference phase III protocols (e.g., Sakai et al., 2016) for endpoint selection and stratification methods .
  • Pharmacokinetic Modeling : Use population PK/PD models to account for hepatic/renal impairment .
  • Data Contradiction Analysis : Apply GRADE criteria for evidence synthesis and CONSORT guidelines for trial reporting .

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